

Toxicological Profile of 2,6-Di-tert-butyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,6-Di-tert-butyl-4-nitrophenol*

Cat. No.: *B147179*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of **2,6-Di-tert-butyl-4-nitrophenol** (DBNP), a compound of interest due to its potential as a contaminant and its mechanism of action as an uncoupler of oxidative phosphorylation. This document summarizes available quantitative data, outlines experimental methodologies based on established protocols, and visualizes key pathways and workflows to support further research and risk assessment. While significant data exists for its acute toxicity, information regarding its genotoxicity, carcinogenicity, and reproductive and developmental effects is limited in publicly available literature.

Introduction

2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a nitrated phenolic compound that has garnered attention primarily as a contaminant identified in enclosed environments such as submarines. It is formed from the nitration of 2,6-di-tert-butylphenol, an antioxidant additive used in lubricating oils.^{[1][2]} Its primary mechanism of toxicity is the uncoupling of mitochondrial oxidative phosphorylation, a process that disrupts cellular energy production.^[3] This guide aims to consolidate the existing toxicological data on DBNP to inform researchers and professionals in drug development and safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of **2,6-Di-tert-butyl-4-nitrophenol** is presented in Table 1.

Property	Value
CAS Number	728-40-5
Molecular Formula	C ₁₄ H ₂₁ NO ₃
Molecular Weight	251.32 g/mol
Appearance	Yellow crystalline solid
Solubility	Low water solubility

Toxicokinetics

Limited data is available on the toxicokinetics of DBNP. Dermal absorption of DBNP appears to be minimal.^[4] Following oral administration in rats, DBNP is absorbed, and there is evidence to suggest that gut microflora may play a role in its metabolism. The excretion of a glucuronide conjugate has been reported.^[5]

Toxicology

Acute Toxicity

The acute oral toxicity of DBNP has been evaluated in rats. The reported LD₅₀ values are summarized in Table 2. Clinical signs of acute toxicity in rats include hyperthermia, severe rigor, prostration, and rapid breathing.^{[1][6]} A No-Observable-Adverse-Effect Level (NOAEL) for acute oral toxicity has not been established and is considered to be less than 62.5 mg/kg in rats.^[7]

Table 2: Acute Oral Toxicity of **2,6-Di-tert-butyl-4-nitrophenol** in Rats

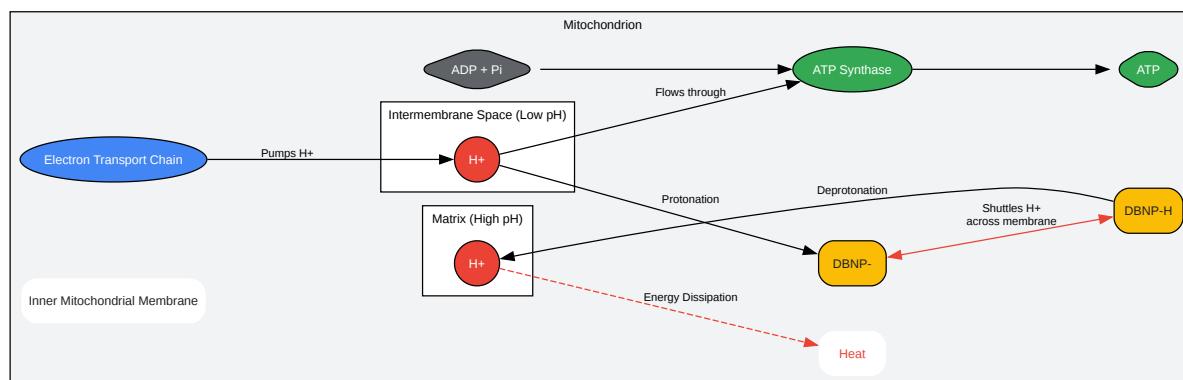
Species	Strain	Vehicle	LD50 (mg/kg)	Reference
Rat	Sprague-Dawley	Corn oil	93	[6]
Rat	Fischer-344 & Sprague-Dawley	Not specified	78-98	[8]
Rat	Not specified	Not specified	80	[8]
Rat	Sprague-Dawley	Carboxymethylcellulose	500	[8]

Genotoxicity

Specific genotoxicity studies for **2,6-Di-tert-butyl-4-nitrophenol**, such as the Ames test or in vitro/in vivo chromosomal aberration assays, are not readily available in the public domain. However, studies on other substituted phenols have shown mixed results. For instance, 2,4-di-tert-butylphenol was not mutagenic in the Ames test but did induce chromosomal aberrations in cultured Chinese hamster lung cells with metabolic activation.[9] Given the lack of direct evidence, the genotoxic potential of DBNP remains to be fully elucidated.

Carcinogenicity

There are no specific carcinogenicity bioassays available for **2,6-Di-tert-butyl-4-nitrophenol**. However, research on its precursor, 2,6-di-tert-butylphenol (2,6-DTBP), and its para-quinone metabolite (2,6-DTBQ) has indicated a potential carcinogenic risk. These compounds were found to interfere with the retinoic acid receptor β (RAR β), leading to altered protein expression of p-Erk1/2 and COX-2 and promoting cancer cell proliferation and metastasis in vitro.[10] While this suggests a potential carcinogenic pathway for related compounds, direct evidence for DBNP is lacking.


Reproductive and Developmental Toxicity

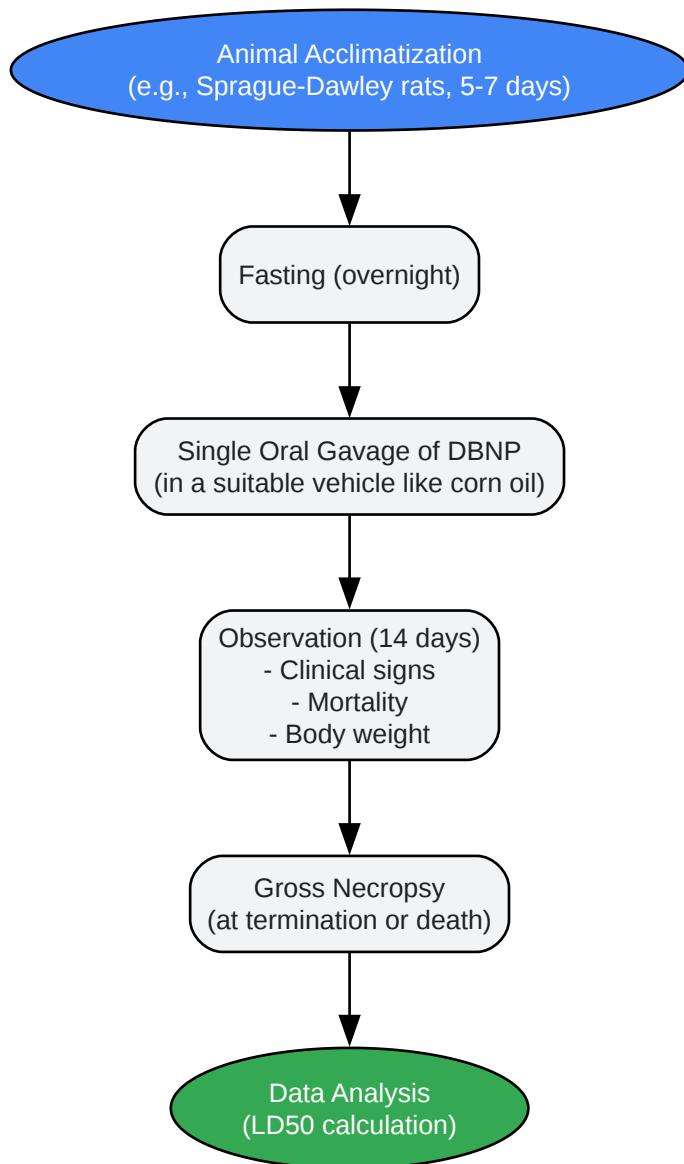
Specific studies on the reproductive and developmental toxicity of **2,6-Di-tert-butyl-4-nitrophenol** have not been identified in the reviewed literature. Studies on other nitrophenolic compounds, such as 4-nitrophenol, suggest that the reproductive system is not a primary target of toxicity following inhalation or oral exposure in animals.[1] However, some nitrophenols have been shown to have effects on the reproductive system at high doses.[11] Due to the absence

of specific data for DBNP, its potential for reproductive and developmental toxicity cannot be conclusively determined.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for **2,6-Di-tert-butyl-4-nitrophenol** is the uncoupling of oxidative phosphorylation in the mitochondria. DBNP, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the intermembrane space, it can pick up a proton, traverse the membrane, and release the proton into the mitochondrial matrix, thus dissipating the proton gradient that is essential for ATP synthesis by ATP synthase.[12][13] This uncoupling leads to an increase in oxygen consumption and heat production, but a decrease in ATP generation, ultimately leading to cellular energy depletion and the observed signs of toxicity like hyperthermia and rigor.[1]

[Click to download full resolution via product page](#)

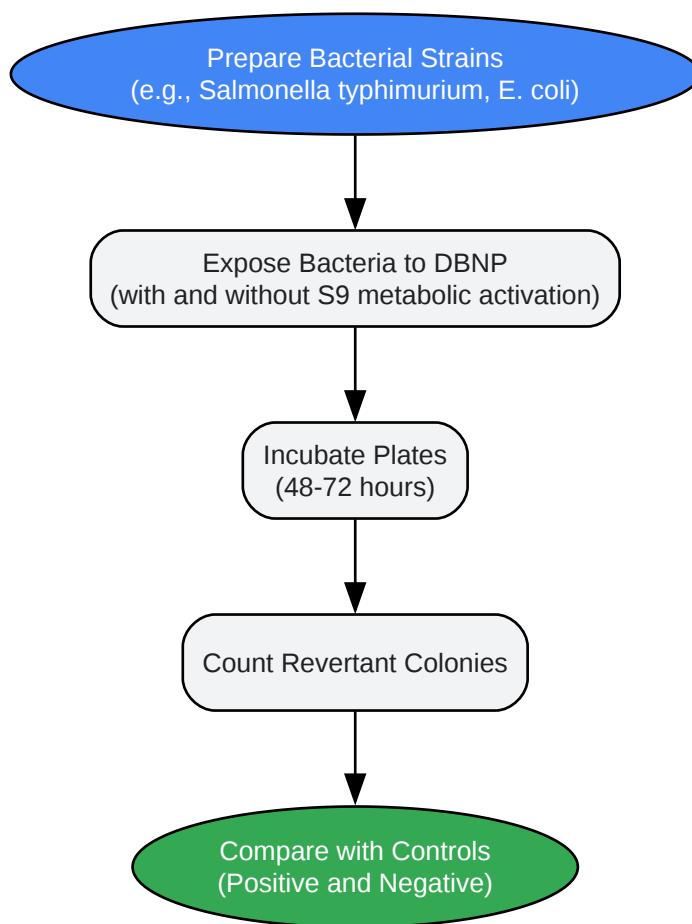

Caption: Mechanism of mitochondrial uncoupling by **2,6-Di-tert-butyl-4-nitrophenol**.

Experimental Protocols

Detailed experimental protocols for the cited studies on **2,6-Di-tert-butyl-4-nitrophenol** are not fully available. However, based on standard methodologies and OECD guidelines, the following outlines the likely procedures for key toxicological assessments.[6][14]

Acute Oral Toxicity (OECD 423/425)

A standardized acute oral toxicity study would likely follow a protocol similar to OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[2][15]



[Click to download full resolution via product page](#)

Caption: General workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

A bacterial reverse mutation assay would be conducted to assess the potential of DBNP to induce gene mutations.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Percutaneous absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in isolated perfused porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Nitrophenol isolated from diesel exhaust particles disrupts regulation of reproductive hormones in immature male rats | springermedicine.com [springermedicine.com]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 10. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RAR β : In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 4-nitrophenol on the reproductive capacity of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 2,6-Di-tert-butyl-4-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147179#toxicological-profile-of-2-6-di-tert-butyl-4-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com